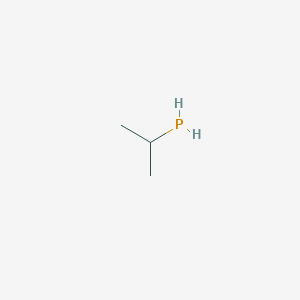
5-Chloromethyl-2,3-dimethoxy-6-me-thyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone is a synthetic organic compound belonging to the benzoquinone family Benzoquinones are known for their diverse biological and pharmacological activities, making them valuable in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone typically involves a multi-step process starting from 2,3,4,5-tetramethoxytoluene. The key steps include:
Blanc Chloromethylation Reaction: This step introduces the chloromethyl group at the desired position.
Williamson Reaction: This reaction is used to introduce the methoxy groups.
Oxidation: The final step involves the oxidation of the intermediate to form the benzoquinone structure.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing environmental impact. The process involves the same key steps as the laboratory synthesis but is scaled up using industrial reactors and optimized reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoquinones and hydroquinones, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of coenzyme Q analogues and other bioactive molecules.
Biology: Studied for its effects on mitochondrial function and its potential as an antioxidant.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone involves its interaction with cellular components, particularly within the mitochondria. It acts as an electron carrier, participating in redox reactions that are crucial for cellular respiration and energy production. The compound’s ability to modulate oxidative stress and its antioxidant properties contribute to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A closely related compound with similar biological activities.
Idebenone: A synthetic analogue of coenzyme Q with neuroprotective properties.
Coenzyme Q: A naturally occurring quinone involved in the electron transport chain.
Uniqueness
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
202843-56-9 |
|---|---|
Fórmula molecular |
C10H11ClO4 |
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11ClO4/c1-5-6(4-11)8(13)10(15-3)9(14-2)7(5)12/h4H2,1-3H3 |
Clave InChI |
ICQRCOPDPHYUMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


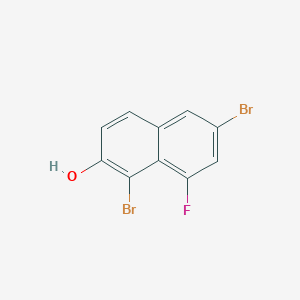
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)

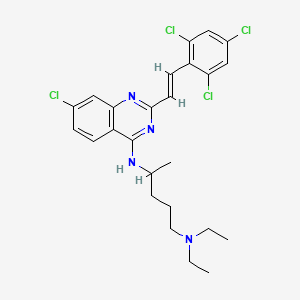
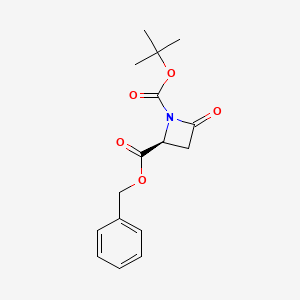
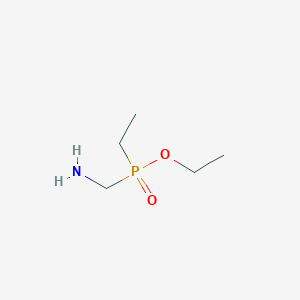
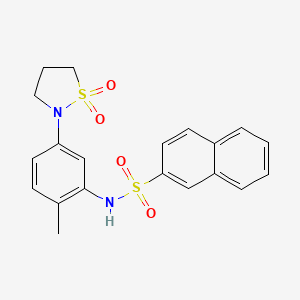
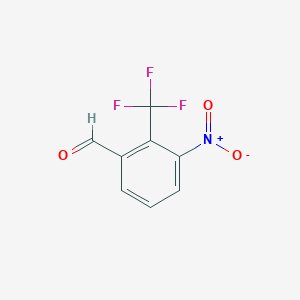
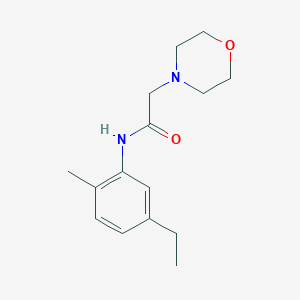
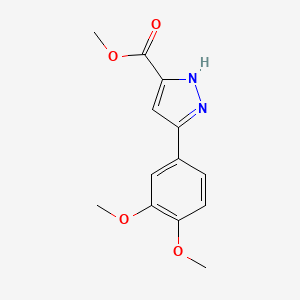
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
